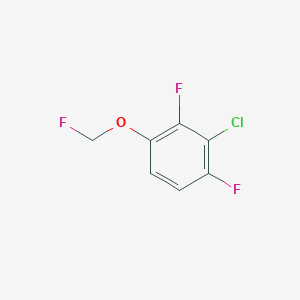

1-Chloro-2,6-difluoro-3-(fluoromethoxy)benzene

Beschreibung

1-Chloro-2,6-difluoro-3-(fluoromethoxy)benzene is an organic compound with the molecular formula C7H4ClF3O It is characterized by the presence of chlorine, fluorine, and a fluoromethoxy group attached to a benzene ring

Eigenschaften

Molekularformel |

C7H4ClF3O |

|---|---|

Molekulargewicht |

196.55 g/mol |

IUPAC-Name |

2-chloro-1,3-difluoro-4-(fluoromethoxy)benzene |

InChI |

InChI=1S/C7H4ClF3O/c8-6-4(10)1-2-5(7(6)11)12-3-9/h1-2H,3H2 |

InChI-Schlüssel |

NUJRRUUTOWCRRQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C(=C1OCF)F)Cl)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1-Chloro-2,6-difluoro-3-(fluoromethoxy)benzene typically involves the introduction of chlorine and fluorine atoms onto a benzene ring, followed by the addition of a fluoromethoxy group. One common synthetic route includes the following steps:

Halogenation: Introduction of chlorine and fluorine atoms onto the benzene ring using reagents such as chlorine gas and fluorine-containing compounds under controlled conditions.

Methoxylation: Introduction of the fluoromethoxy group using reagents like fluoromethyl ether in the presence of a catalyst.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .

Analyse Chemischer Reaktionen

1-Chloro-2,6-difluoro-3-(fluoromethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds using palladium catalysts and boron reagents.

Common reagents and conditions used in these reactions include palladium catalysts, boron reagents, and bases like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-Chloro-2,6-difluoro-3-(fluoromethoxy)benzene has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism by which 1-Chloro-2,6-difluoro-3-(fluoromethoxy)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of chlorine, fluorine, and fluoromethoxy groups allows it to form specific interactions with these targets, influencing their activity and pathways involved in various biological processes .

Vergleich Mit ähnlichen Verbindungen

1-Chloro-2,6-difluoro-3-(fluoromethoxy)benzene can be compared with similar compounds such as:

- 1-Chloro-2,6-difluoro-4-(fluoromethoxy)benzene

- 1-Chloro-2,6-difluoro-3-(methoxymethoxy)benzene

- 1-Chloro-2,6-difluoro-3-(trifluoromethoxy)benzene

These compounds share similar structures but differ in the position or type of substituents on the benzene ring. The unique combination of substituents in 1-Chloro-2,6-difluoro-3-(fluoromethoxy)benzene imparts distinct chemical properties and reactivity .

Biologische Aktivität

1-Chloro-2,6-difluoro-3-(fluoromethoxy)benzene is a fluorinated aromatic compound with potential applications in various fields, including pharmaceuticals and agrochemicals. Its biological activity may be attributed to its structural characteristics, which influence its interaction with biological systems.

Chemical Structure and Properties

- Molecular Formula : C₇H₄ClF₃O

- Molecular Weight : 196.56 g/mol

- CAS Number : 261762-56-5

The presence of fluorine atoms in the structure enhances lipophilicity and metabolic stability, which are critical factors in biological activity.

Biological Activity Overview

Research indicates that 1-Chloro-2,6-difluoro-3-(fluoromethoxy)benzene exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes due to its lipophilic nature.

- Anticancer Potential : Preliminary studies suggest that the compound may inhibit tumor growth in certain cancer cell lines. The exact mechanism remains under investigation, but it may involve interference with cell signaling pathways.

Antimicrobial Studies

A study conducted on the antimicrobial efficacy of 1-Chloro-2,6-difluoro-3-(fluoromethoxy)benzene demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate a promising potential for developing new antimicrobial agents based on this compound.

Anticancer Activity

In vitro tests on cancer cell lines (e.g., HeLa and MCF-7) revealed that 1-Chloro-2,6-difluoro-3-(fluoromethoxy)benzene inhibited cell proliferation in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) was found to be approximately 25 µM for both cell lines. Further mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways.

The biological activity of 1-Chloro-2,6-difluoro-3-(fluoromethoxy)benzene can be attributed to several mechanisms:

- Membrane Disruption : Its lipophilic properties allow it to integrate into lipid bilayers, leading to increased permeability and eventual cell lysis.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways within microbial and cancerous cells.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that fluorinated compounds can induce oxidative stress, contributing to their antimicrobial and anticancer effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.